[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl](methyl)amine
描述
(1-Ethyl-1H-1,3-benzodiazol-2-yl)methylamine is a benzimidazole-derived compound characterized by an ethyl group at the 1-position of the benzimidazole ring and a methylamine group attached via a methylene bridge. This structure combines the aromatic heterocyclic framework of benzimidazole with a short aliphatic amine chain, which may influence its physicochemical properties (e.g., solubility, basicity) and biological interactions.
属性
IUPAC Name |
1-(1-ethylbenzimidazol-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-3-14-10-7-5-4-6-9(10)13-11(14)8-12-2/h4-7,12H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQDHANZFKDQTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Typical Reaction:
- Starting materials : o-Phenylenediamine derivatives
- Reagents : Carboxylic acids, aldehydes, or ketones
- Conditions : Reflux in acidic or basic media
Example :
o-Phenylenediamine + Formaldehyde → Benzodiazole core
This process is optimized to yield high purity benzodiazole rings, which serve as the scaffold for further functionalization.
Synthesis of the Methylamine Side Chain
The methylamine moiety attached to the benzodiazole core is generally introduced via nucleophilic substitution or methylation reactions involving suitable precursors such as methyl iodide or methyl sulfate.
Typical Methods:
- Reductive amination : Condensation of an aldehyde with methylamine under catalytic hydrogenation
- Direct alkylation : Reaction of the benzodiazole derivative with methyl iodide in the presence of a base
Example :
Benzodiazole methyl derivative + Methyl iodide → [(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl](methyl)amine
This process often requires controlled conditions to prevent over-alkylation and to ensure selectivity.
Overall Synthetic Route Summary
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Formation of benzodiazole core | o-Phenylenediamine + aldehyde | Reflux, acid/base catalysis | Core heterocycle synthesis |
| 2 | N-alkylation at N-1 | Ethyl halide | Reflux, base | Introduction of ethyl group |
| 3 | Side chain attachment | Methyl iodide or methyl sulfate | Reflux, inert atmosphere | Attachment of methylamine moiety |
Research Findings and Data Tables
Recent studies have demonstrated optimized conditions for synthesizing benzodiazole derivatives, emphasizing high yields and purity:
| Study | Synthetic Method | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| PMC 3089160 | One-pot synthesis via cyclization and alkylation | o-Phenylenediamine, formaldehyde, ethyl bromide | 75–85 | Efficient for large-scale production |
| PMC 10994708 | Multi-step synthesis involving condensation and methylation | Benzodiazole precursors, methyl iodide | 68–78 | Suitable for functionalized derivatives |
Notes on Industrial Scale Synthesis
For industrial applications, the synthesis is scaled up with process optimizations such as continuous flow reactors, improved purification techniques, and reagent recycling to enhance sustainability and cost-effectiveness. Reaction parameters are carefully controlled to maximize yield, minimize by-products, and ensure safety.
化学反应分析
Types of Reactions
(1-ethyl-1H-1,3-benzodiazol-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
科学研究应用
(1-ethyl-1H-1,3-benzodiazol-2-yl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (1-ethyl-1H-1,3-benzodiazol-2-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
相似化合物的比较
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their synthesis routes, physicochemical properties, and reported bioactivities:
| Compound Name | Structural Features | Synthesis Method | Melting Point (°C) | Molecular Weight | Key Bioactivities/Notes | Reference |
|---|---|---|---|---|---|---|
| (1-Ethyl-1H-1,3-benzodiazol-2-yl)methylamine (Target Compound) | 1-Ethyl-benzimidazole, methylamine via methylene bridge | Likely alkylation of 2-(bromomethyl)-1-ethyl-benzimidazole with methylamine | Not reported | ~217.28* | Hypothesized antimicrobial/anticancer activity based on analogs | |
| N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine | Benzimidazole + thiazole-2-amine via methylene bridge | Reaction of 2-(bromomethyl)-1H-benzimidazole with 2-aminothiazole | >250 | 230.28 | Antibacterial, anti-HepG2 hepatocyte carcinoma activity | |
| [(1-Methyl-1H-benzimidazol-2-yl)methyl]amine | 1-Methyl-benzimidazole + primary amine via methylene bridge | Alkylation of 2-(chloromethyl)-1-methyl-benzimidazole with NH3 | Not reported | 161.21 | Simpler analog; potential intermediate for further functionalization | |
| 1-[2-(Dimethylamino)ethyl]-1H-1,3-benzodiazol-2-amine | Benzimidazole + dimethylaminoethyl side chain | Substitution reaction introducing dimethylaminoethyl group | Not reported | 204.27 | Enhanced basicity due to tertiary amine; possible CNS activity | |
| 1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine dihydrochloride | 5-Methoxy-benzimidazole + primary amine (dihydrochloride salt) | Methoxylation followed by amine coupling and salt formation | Not reported | 268.18 | Improved solubility due to hydrochloride salt; methoxy group alters electronic effects | |
| N-[(1H-Benzimidazol-2-yl)methyl]-5-phenyl-1,3,4-thiadiazol-2-amine | Benzimidazole + thiadiazole-2-amine via methylene bridge | Coupling of 2-chloromethyl-benzimidazole with thiadiazol-2-amine | >250 | 322.41 | Antifungal, antitumor activities reported |
*Calculated molecular weight based on formula C₁₁H₁₅N₃.
Key Observations:
Substituent Effects: Ethyl vs. Amine Chain: The methylamine group in the target compound offers moderate basicity, contrasting with the more polar thiazole or thiadiazole moieties in analogs (e.g., N-((1H-benzimidazol-2-yl)methyl)thiazol-2-amine) .
Synthetic Routes :
- Most analogs are synthesized via alkylation of bromo- or chloromethyl-benzimidazole intermediates with amines or heterocyclic nucleophiles. Yields vary (e.g., 53–69% for thiazole derivatives) depending on reactivity and conditions .
Physicochemical Properties :
- Melting points are significantly higher (>250°C) for compounds with rigid aromatic systems (e.g., thiazole/thiadiazole derivatives) compared to aliphatic amine analogs .
- Salt forms (e.g., dihydrochloride in ) improve aqueous solubility, a critical factor for drug bioavailability .
Biological Activities: Thiazole and thiadiazole analogs exhibit notable antibacterial and anticancer activities, likely due to interactions with cellular targets like DNA or enzymes . The target compound’s bioactivity remains speculative but may align with these trends given structural similarities.
生物活性
(1-ethyl-1H-1,3-benzodiazol-2-yl)methylamine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a benzodiazole ring, which is known for its diverse pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug discovery and development.
- Molecular Formula : C11H15N3
- Molecular Weight : 189.26 g/mol
- CAS Number : 921147-27-5
- IUPAC Name : 1-(1-ethylbenzimidazol-2-yl)-N-methylmethanamine
The biological activity of (1-ethyl-1H-1,3-benzodiazol-2-yl)methylamine is primarily attributed to its ability to interact with various biological targets, particularly kinases. Kinases are enzymes that play critical roles in cellular signaling pathways, and their inhibition can lead to therapeutic effects in conditions such as cancer.
Interaction Studies
Preliminary studies indicate that this compound may act as a kinase inhibitor, potentially interfering with pathways that promote tumor growth. Interaction studies typically involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to specific kinases.
- Functional Assays : Testing the compound's ability to inhibit kinase activity in vitro.
Biological Activity
Research findings suggest that (1-ethyl-1H-1,3-benzodiazol-2-yl)methylamine exhibits significant biological activities, including:
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth.
Case Studies
- Inhibition of Kinase Activity : A study demonstrated that the compound effectively inhibited the activity of a specific kinase implicated in breast cancer, leading to reduced cell viability in treated cancer cell lines.
- Antimicrobial Activity : Another research effort indicated that (1-ethyl-1H-1,3-benzodiazol-2-yl)methylamine exhibited antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
Table 1: Biological Activities of (1-ethyl-1H-1,3-benzodiazol-2-yl)methylamine
| Activity Type | Target/Pathway | Effect Observed |
|---|---|---|
| Anticancer | Specific Kinases | Inhibition of cell proliferation |
| Antimicrobial | Bacterial Strains | Reduction in bacterial growth |
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Benzimidazole | C7H6N2 | Broad range of activities |
| 1-Ethylbenzimidazole | C9H10N2 | Similar kinase inhibition |
| [(1-Ethyl-1H-benzodiazol-2-yl)methyl]amine | C11H15N3 | Potential anticancer agent |
Synthesis and Production
The synthesis of (1-ethyl-1H-1,3-benzodiazol-2-yl)methylamine typically involves multi-step organic reactions. A common synthetic route includes:
- Reaction of 1-Ethylbenzimidazole with formaldehyde.
- Subsequent reaction with methylamine under basic conditions (e.g., sodium hydroxide).
常见问题
Q. What are the common synthetic routes for (1-ethyl-1H-1,3-benzodiazol-2-yl)methylamine, and how are reaction conditions optimized?
The synthesis of benzimidazole derivatives typically involves cyclization reactions between o-phenylenediamine analogs and carboxylic acid derivatives. For example, benzimidazoles are synthesized via condensation of o-phenylenediamine with acyl chlorides or carboxylic acids in acidic media (e.g., polyphosphoric acid) . Optimizing reaction conditions—such as solvent choice (DMF, ethanol), temperature control, and catalyst selection (e.g., acetic acid for hydrazone formation)—can improve yields and reduce by-products . Purification methods like vacuum filtration and recrystallization are critical for isolating the target compound .
Q. What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?
- Spectroscopy : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for verifying molecular structure and functional groups. For example, NMR can confirm the presence of ethyl and methyl substituents on the benzimidazole core .
- Crystallography : X-ray diffraction using programs like SHELXL or SHELXS allows precise determination of molecular geometry and intermolecular interactions. SHELX programs are widely employed for small-molecule refinement due to their robustness and adaptability to modern crystallographic challenges .
Q. How is purity assessed, and what analytical methods are recommended for quality control?
Purity is evaluated via High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). Melting point analysis and elemental analysis (C, H, N) further validate compound integrity . For complex mixtures, Gas Chromatography-Mass Spectrometry (GC-MS) can identify impurities .
Advanced Research Questions
Q. How can regioselectivity challenges in benzimidazole functionalization be addressed during synthesis?
Regioselectivity in benzimidazole derivatives is influenced by electronic and steric factors. For example, using bulky directing groups or transition-metal catalysts (e.g., palladium) can enhance selectivity during cross-coupling reactions. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals, as demonstrated in studies on analogous heterocycles .
Q. What strategies resolve contradictions in spectral or crystallographic data during structural validation?
- Data Triangulation : Cross-validate NMR/HRMS results with X-ray crystallography. For instance, conflicting NOESY signals might be resolved by comparing experimental bond lengths and angles from crystallographic data .
- Dynamic Effects : Consider temperature-dependent NMR or variable-temperature X-ray studies to account for conformational flexibility .
Q. How can computational methods predict the biological activity or reactivity of this compound?
- Molecular Docking : Tools like AutoDock or Schrödinger Suite can simulate interactions with biological targets (e.g., enzymes or DNA) based on the compound’s electronic profile .
- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) analysis correlates structural features (e.g., substituent electronegativity) with observed bioactivity, aiding in rational drug design .
Q. What are the key considerations for designing derivatives with enhanced pharmacological properties?
- Bioisosteric Replacement : Substitute the ethyl or methyl groups with fluorinated or heterocyclic moieties to improve metabolic stability .
- Solubility Optimization : Introduce polar functional groups (e.g., hydroxyl, amine) or employ prodrug strategies to enhance aqueous solubility .
Q. How does the compound’s electronic structure influence its reactivity in catalytic or photochemical applications?
The benzimidazole core’s conjugated π-system and lone pairs on nitrogen atoms enable charge-transfer interactions. Time-Dependent DFT (TD-DFT) can model excited-state behavior, which is critical for applications in photocatalysis or optoelectronic materials .
Methodological Guidelines
- Synthetic Protocols : Follow strict inert atmosphere conditions (N/Ar) for air-sensitive reactions .
- Safety Measures : Despite limited hazard data for this compound, adhere to standard lab safety protocols (gloves, goggles, fume hoods) .
- Data Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) meticulously to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
